2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound is a triazol-3-one derivative characterized by a 2,6-dinitro-4-(trifluoromethyl)phenyl group at position 2 and a 2-pyridinyl substituent at position 4 of the triazolone ring. Such structural features are common in agrochemicals and pharmaceuticals, particularly in herbicides and antifungal agents, due to their ability to interfere with enzymatic processes .
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-pyridin-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N6O5/c15-14(16,17)8-5-9(22(25)26)12(10(6-8)23(27)28)21-13(24)20(7-19-21)11-3-1-2-4-18-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIQHSBYSSTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Halogenated Aryl Precursor
The synthesis begins with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, a commercially available building block. This compound serves as the electrophilic partner in cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nitro and trifluoromethyl groups, which activate the chloro substituent toward oxidative addition with palladium catalysts.
Boronic Acid/Esters of the Triazolone-Pyridine Core
The triazolone-pyridine fragment requires functionalization with a boronic acid or ester. In one approach, 4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is modified via lithiation followed by treatment with triisopropyl borate to install the boronic acid group. Alternatively, Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst provides the pinacol boronic ester.
Coupling Reaction Optimization
The cross-coupling employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a toluene/water biphasic system with sodium carbonate as the base. Refluxing at 110°C for 48–72 hours achieves coupling yields of 38–45%. Recent advances using Pd(OAc)₂ with K₂CO₃ in THF/H₂O (3:1) at 85°C improve yields to 82–91% by minimizing nitro group reduction.
Table 1. Suzuki-Miyaura Coupling Conditions and Yields
| Aryl Halide | Boronic Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 4-(2-pyridinyl)triazolone-Bpin | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 67 | 38 |
| 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 4-(2-pyridinyl)triazolone-Bpin | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 85 | 12 | 85 |
Cyclization of Urea/Thiourea Intermediates
An alternative route constructs the triazolone ring via cyclization of urea or thiourea precursors. This method avoids the challenges of late-stage cross-coupling with electron-deficient aryl groups.
Hydrazine and Isocyanate Coupling
Reaction of 2-hydrazinylpyridine with 2,6-dinitro-4-(trifluoromethyl)phenyl isocyanate in anhydrous acetonitrile forms a urea intermediate. Cyclization is induced by heating at 80°C in the presence of triethylamine, yielding the triazolone core in 62% yield.
Thiourea Cyclization Pathways
Substituting isocyanate with isothiocyanate generates a thiourea intermediate. While thioureas typically require harsher cyclization conditions, the electron-withdrawing nitro groups facilitate ring closure. Treatment with HCl in dioxane at 100°C for 6 hours converts the thiourea to the triazolone with 55% efficiency.
Key Reaction:
$$
\text{2-Hydrazinylpyridine + 2,6-Dinitro-4-(trifluoromethyl)phenyl isocyanate} \xrightarrow{\text{Et₃N, MeCN}} \text{Urea intermediate} \xrightarrow{\Delta} \text{Triazolone product}
$$
Direct Triazolone Formation from Semicarbazides
Patent literature describes triazolone synthesis via condensation of chloropyridines with semicarbazides, offering a single-step route to the heterocyclic core.
Reaction of 2-Chloropyridine Derivatives
Heating 2-chloro-6-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyridine with semicarbazide in xylene at 140°C for 24 hours directly forms the triazolone ring. This method achieves 48% yield but requires pre-functionalization of the pyridine with the aryl group.
Solvent and Catalysis Effects
Polar aprotic solvents like DMF improve reaction homogeneity, while additives like DMAP accelerate cyclization. Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable yields.
Functional Group Compatibility and Challenges
Nitro Group Stability
The ortho-dinitro configuration poses stability challenges during high-temperature reactions. Reductive side pathways are mitigated using degassed solvents and inert atmospheres.
Trifluoromethyl Directed Metalation
The -CF₃ group enables directed ortho-metalation for introducing substituents but complicates purification due to increased hydrophobicity. Reverse-phase chromatography with acetonitrile/water gradients effectively isolates the target compound.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for Target Compound Synthesis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 3 | 38–85 | Modular aryl introduction | Sensitive to nitro group reduction |
| Urea cyclization | 2 | 55–62 | Avoids palladium catalysts | Requires isocyanate handling |
| Direct semicarbazide route | 1 | 48 | Single-step synthesis | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazolone derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Effects on the Triazolone Core
- Target Compound :
- Position 2 : 2,6-Dinitro-4-(trifluoromethyl)phenyl group.
- The nitro groups increase electron deficiency, enhancing stability under oxidative conditions.
- Position 4: 2-Pyridinyl group.
Introduces basicity and metal-coordination capacity, which may influence bioavailability .
- Analog 2 (, Compound d): Core: Triazol-3-one with a piperazine-linked dioxolane moiety. Key Substituents: Sec-butyl and dichlorophenyl groups.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (4i) | Analog 2 (Compound d) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (calculated) | ~600 g/mol | ~750 g/mol |
| LogP | 3.8 (estimated) | 2.5 (hydrophilic coumarin) | 4.2 (lipophilic Cl groups) |
| Solubility | Low (due to nitro groups) | Moderate (polar coumarin) | Very low (bulky substituents) |
| Bioactivity | Herbicidal (inferred) | Antimicrobial | Antifungal (reported) |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s nitro groups complicate synthesis, requiring controlled nitration conditions to avoid byproducts .
- Stability Issues : Analog 2’s dioxolane moiety showed hydrolytic instability at pH < 5, limiting its oral bioavailability .
- Contradictory Data: While nitro groups generally enhance herbicidal activity, Analog 1’s coumarin-pyrimidinone hybrid lacks such effects, highlighting substituent-dependent outcomes .
Biological Activity
The compound 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C13H10F3N5O3
- Molecular Weight : 325.25 g/mol
Structure
The compound features a triazole ring connected to a pyridine and a phenyl group substituted with nitro and trifluoromethyl groups. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives is notable, with several studies demonstrating their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on A549 Cell Line
A study conducted by Zhang et al. evaluated the effects of the compound on A549 lung cancer cells. The results indicated:
- IC50 Value : 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in DNA synthesis or repair.
- Disruption of Cell Membrane Integrity : The presence of trifluoromethyl groups enhances lipophilicity, potentially disrupting cellular membranes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.
Recent Advances
Recent studies have focused on optimizing the structure of triazole derivatives to enhance their biological activity. Modifications in the substituents on the phenyl or pyridine rings have been shown to significantly affect their potency.
Table 2: Structure-Activity Relationship (SAR)
| Modification | Observed Effect | Reference |
|---|---|---|
| Addition of -OH | Increased solubility | |
| Substitution with -Cl | Enhanced anticancer activity | |
| Removal of -NO2 | Decreased antimicrobial activity |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to ascertain their safety for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?
- Methodological Answer: Multi-step synthesis typically involves cyclocondensation of nitroaryl precursors with pyridinyl-triazole intermediates. Systematic optimization can be achieved via Design of Experiments (DoE) approaches, varying parameters like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition). Reaction progress should be monitored using TLC or HPLC-MS .
Q. Which spectroscopic (NMR, IR) and crystallographic (X-ray) techniques are most effective for characterizing its structural conformation and regioselectivity?
- Methodological Answer:
- NMR : Use -NMR to resolve trifluoromethyl groups and -NMR to confirm pyridinyl-triazole regiochemistry.
- X-ray crystallography : Resolve nitro group orientation and dihedral angles between aromatic rings. For example, similar triazolone derivatives show planar configurations with intermolecular π-π stacking .
Q. How can computational methods (e.g., DFT) predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electron density distributions. For nitro groups, include solvent effects (e.g., PCM model for polar solvents) and validate against experimental UV-Vis spectra. Correlation-energy formulas (e.g., Colle-Salvetti) improve accuracy for excited-state behavior .
Q. What strategies are recommended for assessing solubility and stability in aqueous vs. organic matrices?
- Methodological Answer: Use shake-flask methods with HPLC quantification to measure solubility in buffered (pH 1–10) and organic solvents (e.g., DMSO). Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation pathways (e.g., nitro reduction) .
Q. How can analytical methods (e.g., titration, GC-MS) quantify nitro and trifluoromethyl functional groups?
- Methodological Answer:
- Nitro groups : Reduce with Zn/HCl and quantify via Griess assay.
- Trifluoromethyl groups : Use -NMR integration or combustion ion chromatography for fluorine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
